![molecular formula C10H11BrN2 B14887978 5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, a methyl group, and a spiro linkage between a cyclopropane ring and a pyrrolo[2,3-b]pyridine moiety. The molecular formula is C10H11BrN2, and it has a molecular weight of 239.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Spiro Linkage: The cyclopropane ring is introduced through a cycloaddition reaction, often using a diazo compound as the cyclopropanating agent.
Bromination and Methylation: The final steps involve the selective bromination and methylation of the compound to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex polycyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Dehalogenated compounds
Scientific Research Applications
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione: Similar spirocyclic structure but with a cyclohexane ring instead of a cyclopropane ring.
5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one: Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] lies in its specific substitution pattern and the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-4-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H11BrN2/c1-6-7(11)4-12-9-8(6)10(2-3-10)5-13-9/h4H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
KPIUWNXWCRMKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)NCC23CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



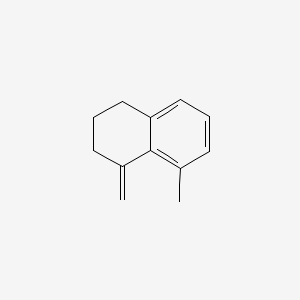
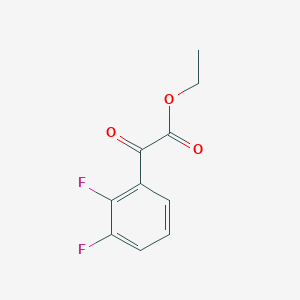
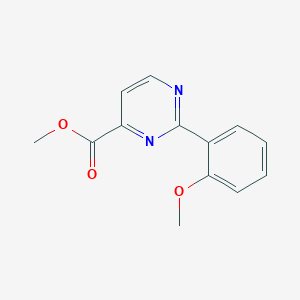
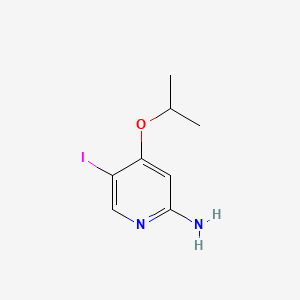
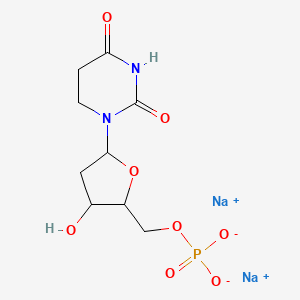
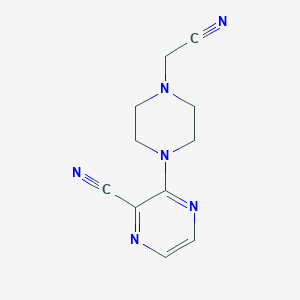
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
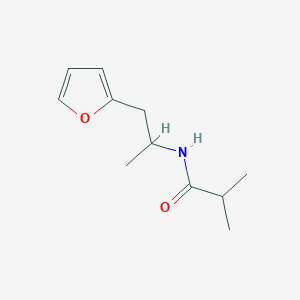
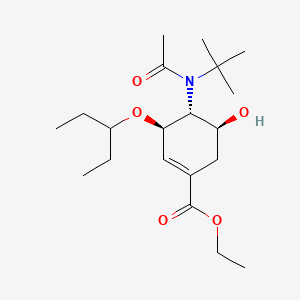
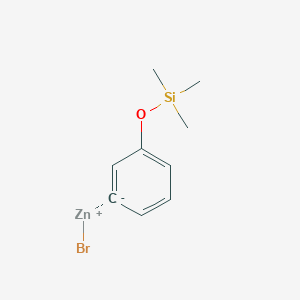
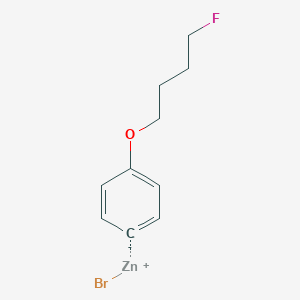
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
